molecular formula C19H16ClN4+ B12813236 2,3,5-Triphenyltetrazol-2-ium;hydrochloride

2,3,5-Triphenyltetrazol-2-ium;hydrochloride

Cat. No.: B12813236
M. Wt: 335.8 g/mol
InChI Key: PKDBCJSWQUOKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Triphenyltetrazol-2-ium;hydrochloride, also known as 2,3,5-Triphenyl-2H-tetrazolium chloride, is a chemical compound with the molecular formula C19H15ClN4. It is commonly used as a redox indicator in biochemical experiments, particularly to indicate cellular respiration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Triphenyltetrazol-2-ium;hydrochloride typically involves the reaction of triphenylphosphine with sodium azide in the presence of a suitable solvent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. Solvents such as ethanol or acetone are commonly used, and the final product is often dried and packaged under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Triphenyltetrazol-2-ium;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Triphenyltetrazol-2-ium;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Triphenyltetrazol-2-ium;hydrochloride involves its reduction by dehydrogenases in living cells. This reduction converts the colorless tetrazolium compound into a deep red formazan, which is water-insoluble. The presence of formazan indicates active cellular respiration, making it a valuable tool for assessing cell viability and metabolic activity .

Comparison with Similar Compounds

Similar Compounds

    Tetrazolium Blue (BT): Another tetrazolium compound used as a redox indicator.

    Tetrazolium Violet (TV): Similar in function but with different spectral properties.

    MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Widely used in cell viability assays.

Uniqueness

2,3,5-Triphenyltetrazol-2-ium;hydrochloride is unique due to its specific reduction properties and the distinct deep red color of its reduced form, formazan. This makes it particularly useful in applications where clear visual differentiation between viable and non-viable cells is required .

Properties

Molecular Formula

C19H16ClN4+

Molecular Weight

335.8 g/mol

IUPAC Name

2,3,5-triphenyltetrazol-2-ium;hydrochloride

InChI

InChI=1S/C19H15N4.ClH/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;

InChI Key

PKDBCJSWQUOKDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.